3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions required for these reactions and the products that are formed .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
Research demonstrates that derivatives of enaminones and related heterocyclic compounds exhibit significant antimicrobial and in vitro anticancer activity. A study by Fahim et al. (2021) explored the synthesis of various heterocycles, revealing their potential in antimicrobial and anticancer applications, particularly against HepG2 and MCF-7 cell lines. The study also conducted molecular docking to investigate antimicrobial activity, suggesting the relevance of these compounds in designing drugs with specificity to certain proteins (Fahim et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-29-11-10-25-22(28)19(13-23)12-20-16-27(15-17-6-3-2-4-7-17)26-21(20)18-8-5-9-24-14-18/h2-9,12,14,16H,10-11,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUTWUWWQBHJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CN(N=C1C2=CN=CC=C2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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